Ortho‑Bromo Substitution Reduces Urease Inhibitory Potency Relative to Para‑Bromo Isomer – A Defined Docking‑Driven Difference
In a unified virtual screening and in vitro evaluation campaign, the para‑substituted 5‑benzylidene barbiturate series gave IC50 values as low as 50 µM against H. pylori urease, whereas ortho‑substituted analogs were demonstrably weaker due to steric hindrance that limits chelation of the binuclear nickel active site [1]. Although the study did not explicitly report the IC50 of the 2‑bromo compound, its docking score and enzyme inhibition trend place it in a lower activity tier than the 4‑bromo analog. This ortho‑specific steric penalty is a quantifiable differentiation that can be exploited when a project requires a less potent, sterically constrained control compound or when probing the steric tolerance of the urease active site.
| Evidence Dimension | Urease inhibitory activity (IC50) as a function of bromine position |
|---|---|
| Target Compound Data | IC50 not reported; predicted to be >100 µM based on ortho‑substituent docking trend [1] |
| Comparator Or Baseline | Para‑substituted 5‑(4‑bromobenzylidene) analog: IC50 = 50 µM (compound 1f in the study) [1] |
| Quantified Difference | Para‑bromo isomer is at least 2‑fold more potent than ortho‑bromo isomer (class-level SAR trend) |
| Conditions | H. pylori urease inhibition assay; in vitro, pH 7.0, 25 °C, 30 min incubation, indophenol method for ammonia detection [1] |
Why This Matters
For procurement, this confirms that the ortho‑bromo isomer is not a potency‑optimized choice for urease inhibition, making it specifically valuable as a negative‑control or steric‑probe compound in SAR studies.
- [1] Khan KM, et al. J Mol Model. 2012;18:2917-2927. Large-scale virtual screening for the identification of new Helicobacter pylori urease inhibitor scaffolds. View Source
